molecular formula C14H14ClNO3S2 B2899075 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2-phenylethyl)acetamide CAS No. 1021046-68-3

2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2-phenylethyl)acetamide

Cat. No.: B2899075
CAS No.: 1021046-68-3
M. Wt: 343.84
InChI Key: VWKMRIUJNUMNBP-UHFFFAOYSA-N
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Description

2-[(5-Chlorothiophen-2-yl)sulfonyl]-N-(2-phenylethyl)acetamide is a chemical compound characterized by its unique structure, which includes a chlorothiophene ring, a sulfonyl group, and an acetamide moiety

Preparation Methods

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, adhering to environmental and safety regulations.

Chemical Reactions Analysis

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of sulfonyl chlorides or sulfonic acids.

  • Reduction: Production of corresponding amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological research, particularly in studying enzyme inhibition and receptor binding.

Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-[(5-Chlorothiophen-2-yl)sulfonyl]-N-(2-phenylethyl)acetamide exerts its effects involves interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism would depend on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

  • 2-[(5-Chlorothiophen-2-yl)sulfonyl]acetic acid

  • N-(2-phenylethyl)acetamide

  • 5-Chlorothiophene-2-sulfonic acid

Uniqueness: 2-[(5-Chlorothiophen-2-yl)sulfonyl]-N-(2-phenylethyl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties compared to its similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)sulfonyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3S2/c15-12-6-7-14(20-12)21(18,19)10-13(17)16-9-8-11-4-2-1-3-5-11/h1-7H,8-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKMRIUJNUMNBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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